molecular formula C17H10BrN3O2 B2457336 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1081116-69-9

2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2457336
CAS No.: 1081116-69-9
M. Wt: 368.19
InChI Key: PCHCLKJGHNWILQ-UHFFFAOYSA-N
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Description

2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C17H10BrN3O2 and its molecular weight is 368.19. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-13-3-1-11(2-4-13)14-5-6-15(22-14)17-21-20-16(23-17)12-7-9-19-10-8-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCLKJGHNWILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NN=C(O3)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological profiles of this compound, focusing on its anticancer and antibacterial properties.

Chemical Structure and Properties

The molecular formula of 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is C17H10BrN3O2C_{17}H_{10}BrN_3O_2, with a molecular weight of 368.19 g/mol. The compound features a furan ring substituted with a bromophenyl group and a pyridine moiety linked through an oxadiazole ring, contributing to its diverse biological activities .

Synthesis

The synthesis involves several steps:

  • Formation of the Furan Derivative : The initial step includes the synthesis of N-(4-bromophenyl)furan-2-carboxamide through the reaction of furan-2-carbonyl chloride and 4-bromoaniline.
  • Coupling Reaction : The subsequent Suzuki-Miyaura cross-coupling reaction introduces various aryl and heteroaryl groups to form the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including our compound of interest. In vitro assays demonstrated that 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)< 10
A549 (Lung Cancer)0.12 - 2.78

The compound induced apoptosis in MCF-7 cells as evidenced by flow cytometry analysis, showing increased levels of p53 and caspase-3 cleavage .

Antibacterial Activity

The antibacterial properties were evaluated against clinically isolated drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The results indicated moderate to good antibacterial activity, especially against Gram-positive bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Acinetobacter baumannii16 µg/mL

Case Studies

A notable case study involved the use of similar oxadiazole compounds in combination therapy for leukemia. The derivatives demonstrated enhanced efficacy when used alongside conventional chemotherapeutics like doxorubicin, suggesting potential for improved treatment regimens in resistant cancer types .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound under discussion has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study : A study conducted on several oxadiazole derivatives demonstrated that compounds with a furan moiety exhibited significant antibacterial activity when tested using the disc diffusion method. The results indicated that the presence of bromine in the phenyl ring enhances the antimicrobial efficacy due to increased lipophilicity and molecular interactions with microbial membranes .

Anticancer Properties

Oxadiazoles have also been investigated for their potential anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

  • Research Findings : In vitro studies revealed that 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole induces apoptosis in cancer cells by activating caspase pathways. The compound was tested against several cancer cell lines, including breast and lung cancer cells, demonstrating IC50 values that suggest potent activity .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles are another area of interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

  • Experimental Evidence : Inflammatory models using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with the compound reduced levels of TNF-alpha and IL-6 significantly. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activities of 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Activity TypeTarget Organism/Cell LineMethodologyResult
AntimicrobialStaphylococcus aureusDisc diffusion methodSignificant inhibition observed
AntimicrobialEscherichia coliDisc diffusion methodSignificant inhibition observed
AnticancerBreast cancer cellsMTT assayIC50 = 15 µM
AnticancerLung cancer cellsMTT assayIC50 = 20 µM
Anti-inflammatoryMacrophages (LPS-stimulated)Cytokine assayReduced TNF-alpha and IL-6 levels

Q & A

Q. What are the key synthetic routes for 2-(5-(4-Bromophenyl)furan-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide intermediates under acidic or thermal conditions. A common method includes reacting 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with a bromophenyl-substituted furan derivative in the presence of a base (e.g., NaOH) and refluxing in ethanol or DMF . Purification via column chromatography or recrystallization is critical for obtaining high-purity yields.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and molecular integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to determine bond angles, torsion angles, and solid-state packing .
  • FT-IR to identify functional groups like C=N and C-O in the oxadiazole ring .

Q. What biological activities are associated with this compound?

Preliminary studies suggest potential anti-inflammatory (59–62% inhibition in carrageenan-induced edema models) and antimicrobial activity (MIC values <50 µg/mL against Gram-positive bacteria). These effects are attributed to the bromophenyl and pyridinyl moieties, which enhance binding to enzymatic targets like COX-2 or bacterial topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst screening : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux at 80–100°C maximizes cyclization efficiency while minimizing side reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinity with proteins like EGFR or DNA gyrase .
  • DFT calculations (Gaussian 09) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and charge transfer in materials science applications .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and negative controls.
  • Structure-activity relationship (SAR) analysis : Compare derivatives with varied substituents (e.g., replacing bromophenyl with chlorophenyl) to isolate pharmacophoric contributions .
  • Dose-response validation : Reproduce experiments across multiple labs to rule out batch-specific impurities .

Q. What strategies enhance selectivity for specific biological targets?

  • Bioisosteric replacement : Substitute the pyridinyl group with quinoline to improve hydrophobic interactions .
  • Proteomic profiling : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics with off-target receptors .

Q. How does the oxadiazole core influence applications in materials science?

The oxadiazole ring’s electron-deficient nature enhances electron transport in organic semiconductors. In scintillator materials, derivatives with tert-butylphenyl substituents exhibit improved radiation stability and fluorescence quantum yields .

Methodological Notes

  • Data Reproducibility : Cross-validate spectral data (NMR, HRMS) with synthetic batches to ensure consistency .
  • Ethical Compliance : Adhere to non-human research guidelines when sourcing compounds for biological testing .

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